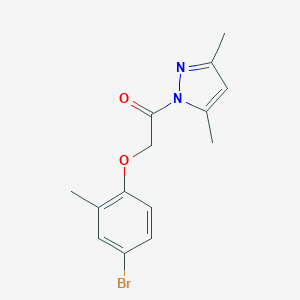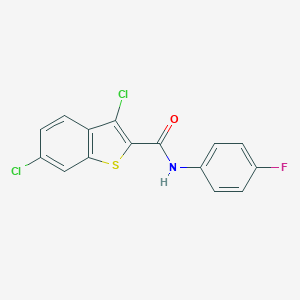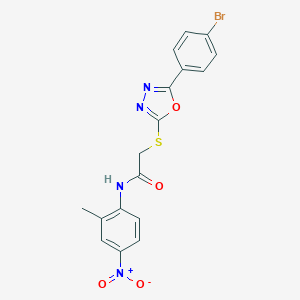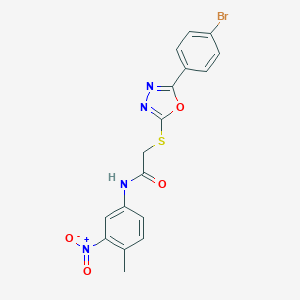
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is an organic compound that features a pyrazole ring substituted with a bromo-methylphenoxy group and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield 4-bromo-2-methylphenoxyacetyl chloride.
Coupling with Pyrazole: The phenoxyacetyl chloride is then reacted with 3,5-dimethylpyrazole in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromo-2-methylphenoxy)acetyl]-4-phenylpiperazine
- 1-[(4-bromo-2-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
- 2-(4-bromo-3-methylphenoxy)ethan-1-amine
Uniqueness
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a bromo-methylphenoxy group and an acetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15BrN2O2 |
|---|---|
Molecular Weight |
323.18g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-6-12(15)4-5-13(9)19-8-14(18)17-11(3)7-10(2)16-17/h4-7H,8H2,1-3H3 |
InChI Key |
PYGZNXMGSSCNBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)C)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B409489.png)
![[3-Amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B409490.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N'-(4-methylbenzoyl)acetohydrazide](/img/structure/B409491.png)
![2-[(4-Tert-butylbenzyl)sulfanyl]-4-(4-chlorophenyl)-6-phenylnicotinonitrile](/img/structure/B409492.png)

![N-(2-bromo-4-methylphenyl)-2-[(5-{3-nitrophenyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B409497.png)




![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B409508.png)
![N,N-Dicyclohexyl-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B409509.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B409510.png)
![4-(2-chlorophenyl)-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B409512.png)
